molecular formula C15H19NO5 B13001611 1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid

1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid

Katalognummer: B13001611
Molekulargewicht: 293.31 g/mol
InChI-Schlüssel: KDOAAUBTSIPSAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid is an organic compound that features a piperidine ring substituted with a 3,4-dimethoxybenzyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid typically involves the protection of functional groups to prevent unwanted side reactions. One common approach is to use the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . The protective group can be cleaved off during monolayer formation, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield carbonyl compounds, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The 3,4-dimethoxybenzyl group increases the solubility and stability of the compound, facilitating its incorporation into various chemical and biological systems . The compound’s reactivity allows it to participate in a range of chemical reactions, influencing its effects on molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3,4-dimethoxybenzyl group enhances its solubility and stability, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C15H19NO5

Molekulargewicht

293.31 g/mol

IUPAC-Name

1-[(3,4-dimethoxyphenyl)methyl]-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO5/c1-20-12-5-3-10(7-13(12)21-2)8-16-9-11(15(18)19)4-6-14(16)17/h3,5,7,11H,4,6,8-9H2,1-2H3,(H,18,19)

InChI-Schlüssel

KDOAAUBTSIPSAW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CN2CC(CCC2=O)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.